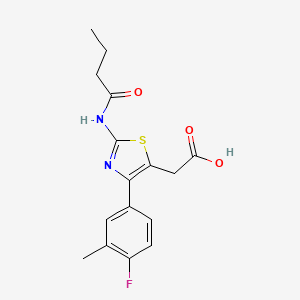
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-butirilamido-4-(4-fluoro-3-metilfenil)tiazol-5-il)acético es un compuesto sintético con una estructura compleja. Se caracteriza por la presencia de un anillo de tiazol, un grupo butirilamido y un grupo fluoro-metilfenil.
Métodos De Preparación
La síntesis del ácido 2-(2-butirilamido-4-(4-fluoro-3-metilfenil)tiazol-5-il)acético generalmente implica múltiples pasos. El proceso comienza con la preparación del anillo de tiazol, seguido de la introducción del grupo butirilamido y el grupo fluoro-metilfenil. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar que se obtenga el producto deseado con alta pureza y rendimiento. Los métodos de producción industrial pueden implicar la fabricación a granel y la síntesis personalizada para satisfacer requisitos específicos .
Análisis De Reacciones Químicas
El ácido 2-(2-butirilamido-4-(4-fluoro-3-metilfenil)tiazol-5-il)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El ácido 2-(2-butirilamido-4-(4-fluoro-3-metilfenil)tiazol-5-il)acético tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como patrón de referencia en las pruebas farmacéuticas y la investigación química.
Biología: El compuesto puede desempeñar un papel en la regulación de los procesos de inflamación central e inflamación cerebral.
Industria: El compuesto se utiliza en la fabricación a granel y la síntesis personalizada para diversas aplicaciones industriales
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-butirilamido-4-(4-fluoro-3-metilfenil)tiazol-5-il)acético implica su interacción con objetivos moleculares y vías específicas. Puede actuar como un agonista del receptor activado por proliferador de peroxisomas, desempeñando un papel crucial en la regulación de la inflamación y otros procesos biológicos .
Comparación Con Compuestos Similares
Los compuestos similares al ácido 2-(2-butirilamido-4-(4-fluoro-3-metilfenil)tiazol-5-il)acético incluyen otros derivados de tiazol con diferentes grupos funcionales. Estos compuestos pueden compartir propiedades químicas similares pero difieren en sus aplicaciones y mecanismos de acción específicos. La combinación única del grupo butirilamido, el grupo fluoro-metilfenil y el anillo de tiazol en este compuesto lo distingue de otros compuestos similares .
Propiedades
Fórmula molecular |
C16H17FN2O3S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[2-(butanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20) |
Clave InChI |
KIPDOYLRVFPSAW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


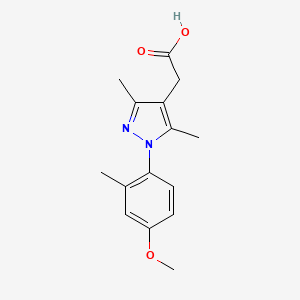
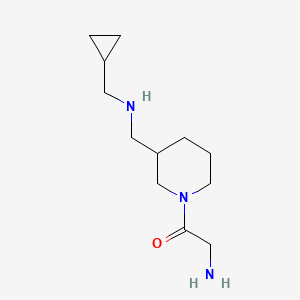
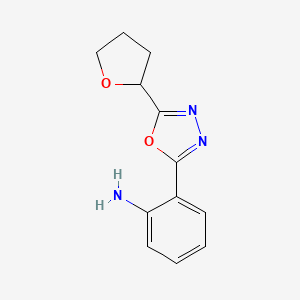
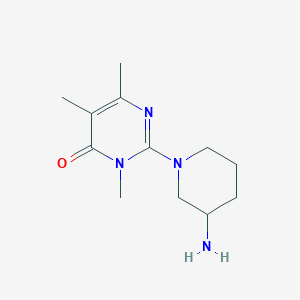
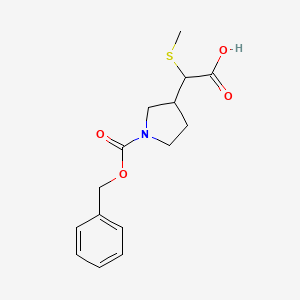

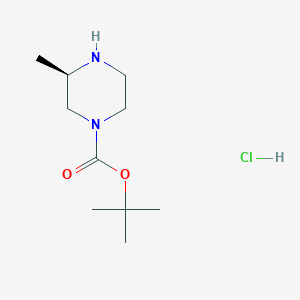
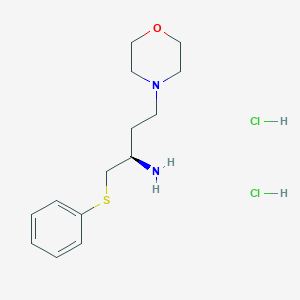





![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
